molecular formula C15H8O5 B13136361 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- CAS No. 60505-55-7

9H-Fluorene-2,6-dicarboxylic acid, 9-oxo-

Cat. No.: B13136361
CAS No.: 60505-55-7
M. Wt: 268.22 g/mol
InChI Key: ZWAQUZWFYDYXDA-UHFFFAOYSA-N
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Description

9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- is an organic compound with the molecular formula C15H8O5 It is a derivative of fluorene, characterized by the presence of two carboxylic acid groups at the 2 and 6 positions, and a ketone group at the 9 position

Preparation Methods

The synthesis of 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- typically involves the oxidation of fluorene derivatives. One common method includes the use of strong oxidizing agents such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4). The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained .

Industrial production methods may involve similar oxidative processes but are scaled up to accommodate larger quantities. These methods also emphasize the importance of purity and yield optimization to meet industrial standards.

Chemical Reactions Analysis

9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, altering the compound’s properties.

    Substitution: The carboxylic acid groups can participate in substitution reactions, where they are replaced by other functional groups.

Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- has several applications in scientific research:

Mechanism of Action

The mechanism by which 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- exerts its effects involves interactions with various molecular targets. The carboxylic acid groups can form hydrogen bonds with other molecules, influencing their behavior. The ketone group can participate in redox reactions, affecting the compound’s reactivity and interactions with other substances .

Comparison with Similar Compounds

Similar compounds to 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- include:

Biological Activity

9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- (commonly referred to as 9-oxo-9H-fluorene) is a polycyclic aromatic compound that has garnered attention for its potential biological activities. This compound is structurally related to other fluorene derivatives, which have been studied for various pharmacological properties, including anticancer and antimicrobial effects. This article explores the biological activity of 9-oxo-9H-fluorene, focusing on its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- can be represented as follows:

C15H10O4\text{C}_{15}\text{H}_{10}\text{O}_4

This compound contains two carboxylic acid groups and a ketone group, which may contribute to its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that 9-oxo-9H-fluorene exhibits several mechanisms of action that underlie its biological activity:

  • Caspase Activation : Similar to other fluorene derivatives, it has been suggested that 9-oxo-9H-fluorene may act as an activator of caspases, which are crucial in the apoptotic pathway. This activation leads to programmed cell death in cancer cells, making it a potential candidate for anticancer therapies .
  • Antioxidant Properties : The compound has shown promise as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular environments. This property can be beneficial in preventing cellular damage associated with various diseases .
  • Interference with Nucleic Acids : Like many polycyclic aromatic hydrocarbons, it may intercalate into DNA or RNA structures, potentially disrupting normal cellular processes such as replication and transcription .

Case Studies

Several studies have investigated the biological effects of 9H-Fluorene derivatives:

  • Anticancer Activity : A study demonstrated that derivatives of 9H-fluorene could induce apoptosis in various cancer cell lines by activating caspases . The research highlighted the importance of structural modifications in enhancing the potency of these compounds.
  • Antimicrobial Effects : Another investigation reported that certain fluorene derivatives exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism was attributed to their ability to disrupt bacterial cell membranes .

Comparative Analysis

The following table summarizes the biological activities observed in various studies involving 9H-Fluorene derivatives:

CompoundActivity TypeMechanismReference
9H-Fluorene-2,6-dicarboxylic acidAnticancerCaspase activation
9H-Fluorene derivativesAntimicrobialMembrane disruption
9-Oxo-9H-fluoreneAntioxidantFree radical scavenging

Properties

CAS No.

60505-55-7

Molecular Formula

C15H8O5

Molecular Weight

268.22 g/mol

IUPAC Name

9-oxofluorene-2,6-dicarboxylic acid

InChI

InChI=1S/C15H8O5/c16-13-10-4-2-7(14(17)18)5-11(10)9-3-1-8(15(19)20)6-12(9)13/h1-6H,(H,17,18)(H,19,20)

InChI Key

ZWAQUZWFYDYXDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)C3=C2C=C(C=C3)C(=O)O

Origin of Product

United States

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